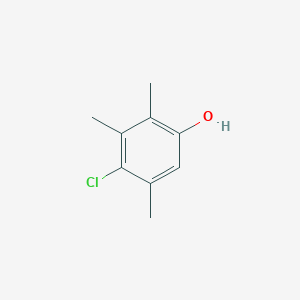

4-Chloro-2,3,5-trimethylphenol

Description

Context and Significance within Halogenated Phenolic Compounds Research

Halogenated phenolic compounds (HPCs) are a class of chemicals characterized by a phenol (B47542) ring substituted with one or more halogen atoms. These compounds are significant in environmental science and toxicology due to their persistence and potential biological effects. nih.govacs.org Research has shown that some HPCs can act as endocrine disruptors and may interfere with thyroid hormone homeostasis. nih.gov The presence of halogens in a phenolic molecule can significantly enhance its biological activity, leading to antibacterial, antifungal, antioxidant, and anticancer properties. asu.ruresearchgate.net

4-Chloro-2,3,5-trimethylphenol, as a chlorinated and alkylated phenol, is a subject of interest in understanding the structure-activity relationships within this class of compounds. The specific placement of the chlorine atom and the three methyl groups on the phenol ring influences its chemical reactivity and physical properties. le.ac.uk The study of such specific congeners contributes to a broader understanding of how different substitution patterns affect the behavior of halogenated phenols.

Historical Trajectories and Milestones in Studies Involving Substituted Phenols

The study of substituted phenols has a long history, dating back to the early investigations of coal tar derivatives. wikipedia.org Phenol itself was first isolated in the 19th century, and subsequent research focused on the effects of adding different functional groups to the aromatic ring. wikipedia.org Early research in the 20th century began to systematically explore the synthesis and reactions of various substituted phenols, including halogenated and alkylated derivatives. wikipedia.org

A significant milestone in this area was the development of methods for the controlled synthesis of specific isomers of substituted phenols. For instance, the nitration of trimethylphenol precursors followed by reduction has been a documented route for synthesizing amino-substituted trimethylphenols. Studies on the chlorination of trimethylphenols have provided insights into the addition and substitution reactions that these molecules undergo. grafiati.com Research from the mid to late 20th century often focused on the chromatographic behavior of substituted phenols, seeking to understand how factors like hydrogen bonding and steric effects influence their separation and analysis. le.ac.uk These foundational studies paved the way for more recent investigations into the specific properties and potential applications of compounds like this compound.

Contemporary Research Paradigms and Emerging Areas for this compound

Current research involving this compound and related compounds is often driven by the search for new bioactive molecules and functional materials. For example, studies have investigated the reactions of this compound with other chemical reagents to synthesize novel heterocyclic compounds, such as bicyclic phosphonates. tandfonline.com

An emerging area of interest is the potential for substituted phenols to serve as building blocks in the synthesis of more complex molecules with specific biological activities. For instance, thymol (B1683141) (2-isopropyl-5-methylphenol), a related substituted phenol, and its derivatives have been studied for their antimicrobial properties. jmb.or.kr The chlorination of such compounds can further modulate their activity. jmb.or.kr

Furthermore, the oxidation of substituted phenols is a key area of research, with applications in the synthesis of valuable chemicals like trimethyl-1,4-benzoquinone, a precursor to Vitamin E. grafiati.com The catalytic performance of various systems in the selective oxidation of trimethylphenols is an active field of study. grafiati.com While direct research on this compound may be specialized, the principles learned from its study contribute to the broader understanding of reaction mechanisms, such as electrophilic substitution and oxidation, in substituted aromatic systems. acs.orgpublish.csiro.au

Chemical and Physical Properties of this compound

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClO | nih.gov |

| Molecular Weight | 170.63 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 6627-94-7 | nih.gov |

| Boiling Point | 270.9°C at 760 mmHg | |

| Density | 1.148 g/cm³ | |

| XLogP3 | 2.7 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6627-94-7 |

|---|---|

Molecular Formula |

C9H11ClO |

Molecular Weight |

170.63 g/mol |

IUPAC Name |

4-chloro-2,3,5-trimethylphenol |

InChI |

InChI=1S/C9H11ClO/c1-5-4-8(11)6(2)7(3)9(5)10/h4,11H,1-3H3 |

InChI Key |

LXBONPACIOPBAZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1Cl)C)C)O |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C)C)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 2,3,5 Trimethylphenol

Established Synthetic Routes to 4-Chloro-2,3,5-trimethylphenol

The traditional synthesis of this compound relies on well-established organic reactions, primarily focusing on the direct halogenation of a suitable trimethylphenol precursor. The regioselectivity of these reactions is a critical aspect, governed by the directing effects of the hydroxyl and methyl groups on the aromatic ring.

Halogenation Strategies from Trimethylphenol Precursors

The most direct and commonly employed method for the synthesis of this compound is the electrophilic aromatic substitution of a trimethylphenol with a chlorinating agent. The primary precursor for this route is 2,3,5-trimethylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl groups are weakly activating, ortho-, para-directors. The interplay of these directing effects influences the position of chlorination.

Common chlorinating agents used in this strategy include elemental chlorine (Cl₂) and sulfuryl chloride (SO₂Cl₂). These reactions are typically carried out in the presence of a Lewis acid catalyst to enhance the electrophilicity of the chlorinating agent. Another approach involves the use of N-chlorosuccinimide (NCS) as a milder chlorinating agent.

Table 1: Halogenation of 2,3,5-trimethylphenol

| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Chlorine (Cl₂) | Aluminum trichloride (B1173362) (AlCl₃) | Carbon tetrachloride | 60 | 61.1 | google.com |

| Sulfuryl chloride (SO₂Cl₂) | None | Carbon tetrachloride | Not specified | 82.57 | |

| N-chlorosuccinimide | Zinc chloride | Carbon tetrachloride | 70-80 | 78 | google.com |

Derivatization from Related Halogenated Trimethylbenzenes

An alternative synthetic approach involves starting from a pre-halogenated trimethylbenzene and subsequently introducing the hydroxyl group. A plausible, though not extensively documented, route is the nucleophilic aromatic substitution (SNAr) on a dihalogenated trimethylbenzene, such as 1,4-dichloro-2,3,5-trimethylbenzene. In this scenario, one of the chlorine atoms would be substituted by a hydroxyl group.

For a successful SNAr reaction, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, which are absent in this case. Therefore, this reaction would likely require harsh conditions, such as high temperatures and pressures, and the use of a strong nucleophile like sodium hydroxide. The mechanism proceeds via an addition-elimination pathway, involving the formation of a Meisenheimer complex.

Catalytic Approaches in Chlorophenol Synthesis

The use of catalysts is central to achieving high yields and selectivity in the synthesis of chlorophenols. In the context of producing this compound, various catalytic systems have been explored.

Lewis acids such as aluminum trichloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) are commonly used to polarize the Cl-Cl bond in elemental chlorine or the S-Cl bond in sulfuryl chloride, thereby generating a more potent electrophile.

A patented method describes the use of a cupric salt, such as copper (II) chloride, as a catalyst for the chlorination of 3,5-dimethylphenol (B42653) in the presence of an oxidizing agent like oxygen. This process offers high yields and purity of the final product.

The choice of catalyst can significantly influence the regioselectivity of the chlorination. For instance, certain sulfur-containing catalysts have been shown to favor para-chlorination of phenols when used with sulfuryl chloride.

Advanced Synthetic Strategies and Sustainable Chemistry Considerations

Recent advancements in chemical synthesis have focused on developing more efficient, selective, and environmentally benign methods for the production of specialty chemicals like this compound.

Novel Catalytic Systems for Selective Chlorination

Research into novel catalytic systems aims to overcome the challenges of regioselectivity and harsh reaction conditions associated with traditional methods. Organocatalysis has emerged as a promising strategy for the selective chlorination of phenols. For example, certain organocatalysts can be tuned to favor either ortho- or para-chlorination with sulfuryl chloride. While not specifically detailed for 2,3,5-trimethylphenol, these systems offer a potential avenue for highly selective synthesis.

Another area of interest is the use of phase-transfer catalysts (PTC). PTC can facilitate the reaction between reactants in different phases (e.g., an aqueous phase containing the nucleophile and an organic phase containing the substrate), often leading to milder reaction conditions and improved yields. This could be particularly relevant for the derivatization from halogenated trimethylbenzenes.

Table 2: Advanced Catalytic Systems for Phenol (B47542) Chlorination

| Catalyst Type | Catalyst Example | Chlorinating Agent | Key Advantage | Reference |

|---|---|---|---|---|

| Organocatalyst | (S)-BINAPO | Sulfuryl chloride | High para-selectivity | nih.gov |

| Organocatalyst | Nagasawa's bis-thiourea | Sulfuryl chloride | High ortho-selectivity | nih.gov |

| Cupric Salt | Copper (II) chloride dihydrate | Hydrogen chloride/Oxygen | High yield and purity | google.com |

Green Chemistry Principles in Phenolic Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of phenolic compounds to minimize environmental impact. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct chlorination reactions generally have good atom economy.

Use of Safer Solvents: Replacing hazardous solvents like carbon tetrachloride with greener alternatives. Research is ongoing into the use of ionic liquids, supercritical fluids, or even water as reaction media for halogenation reactions.

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller amounts and can often be recycled and reused. The development of highly active and selective catalysts is a cornerstone of green chemistry.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The development of more active catalysts can help to lower the activation energy of the reaction, allowing for milder conditions.

Use of Less Hazardous Reagents: Replacing hazardous chlorinating agents like elemental chlorine with safer alternatives such as N-chlorosuccinimide.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Derivatization Studies of this compound

The chemical behavior of this compound is governed by the interplay of its constituent functional groups: a hydroxyl group, a chlorine atom, and three methyl groups attached to a benzene (B151609) ring. These substituents influence the electron density of the aromatic core and direct the course of various chemical transformations.

Electrophilic Aromatic Substitution Reaction Pathways

Detailed experimental studies on the electrophilic aromatic substitution (SEAr) of this compound are not extensively documented in publicly available literature. However, the reactivity and regioselectivity of such reactions can be predicted based on the directing effects of the existing substituents on the aromatic ring. The hydroxyl (-OH) group is a powerful activating group, while the methyl (-CH₃) groups are moderately activating. The chlorine (-Cl) atom is a deactivating group but, like the others, directs incoming electrophiles to the ortho and para positions.

In the case of this compound, positions 2, 3, 4, and 5 are already substituted. The only available position for an incoming electrophile is position 6. The activating hydroxyl and methyl groups strongly favor substitution at this vacant ortho/para position, while the deactivating chloro group also directs to this same location. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur exclusively at the C6 position.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution in this compound

| Substituent Group | Position | Activating/Deactivating Effect | Ortho/Para/Meta Director |

|---|---|---|---|

| Hydroxyl (-OH) | C1 | Strongly Activating | Ortho, Para |

| Methyl (-CH₃) | C2 | Activating | Ortho, Para |

| Methyl (-CH₃) | C3 | Activating | Ortho, Para |

| Chloro (-Cl) | C4 | Deactivating | Ortho, Para |

For instance, the synthesis of related compounds like 4-amino-2,3,5-trimethylphenol (B46268) often begins with the nitration of the precursor 2,3,5-trimethylphenol, which is a standard electrophilic aromatic substitution reaction.

Nucleophilic Substitution Reactions on the Halogenated Aromatic Core

Aryl halides, such as this compound, are generally resistant to nucleophilic aromatic substitution (SNAr) unless the ring is activated by strong electron-withdrawing groups. However, under specific and often forcing conditions, the chlorine atom can be displaced by a strong nucleophile.

One documented pathway for the derivatization of this compound involves its use as a halogenated intermediate. Research suggests the potential for direct amination of this compound under high-pressure ammonia (B1221849) (NH₃) conditions to synthesize 4-amino-2,3,5-trimethylphenol. This reaction represents a direct nucleophilic substitution of the chlorine atom by an amino group.

Table 2: Example of Nucleophilic Substitution on this compound

| Reaction | Nucleophile | Product | Conditions |

|---|

Oxidative and Reductive Transformations of the Phenolic Moiety and Substituents

Specific research detailing the oxidative and reductive transformations of this compound is limited. However, the general reactivity of its functional groups provides insight into potential pathways.

The phenolic hydroxyl group is susceptible to oxidation. Phenols can be oxidized to form quinones, and it is plausible that under appropriate oxidizing conditions, this compound could be converted to a corresponding chloro-trimethyl-benzoquinone. A patent document lists "oxidation reaction" as a method associated with the compound, though without providing specific examples or products. google.com

The methyl groups on the aromatic ring are generally stable but can be oxidized to carboxylic acids under harsh conditions using strong oxidizing agents. The aromatic ring itself can undergo oxidative cleavage under very aggressive reaction conditions. Reductive transformations would primarily target the aromatic ring or the chloro substituent. Catalytic hydrogenation can reduce the aromatic ring to a cyclohexanol (B46403) derivative, although this typically requires high pressure and temperature. Reductive dehalogenation could replace the chlorine atom with a hydrogen atom, yielding 2,3,5-trimethylphenol.

Investigation of Polymerization and Oligomerization Phenomena

There are no dedicated studies in the reviewed literature that investigate the polymerization or oligomerization of this compound specifically. Phenolic compounds, in general, are precursors to phenol-formaldehyde resins through reaction with formaldehyde. It is conceivable that this compound could undergo similar condensation polymerization.

One study identified this compound as a minor component (0.12%) in bio-oil produced from the pyrolysis of cashew nut shells. researchgate.net The study notes that such bio-oils are prone to polymerization, which impedes their use as fuel; however, it does not specifically attribute this polymerization to the this compound content. researchgate.net Another source mentions polymerization at room temperature for a different, structurally unrelated cumulene compound, which is not relevant to the target molecule. dss.go.th

Advanced Spectroscopic and Analytical Characterization of 4 Chloro 2,3,5 Trimethylphenol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Chloro-2,3,5-trimethylphenol, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for confirming its substitution pattern on the phenolic ring.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton, the hydroxyl proton, and the protons of the three methyl groups. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the aromatic ring, namely the chloro, hydroxyl, and methyl groups.

Due to the substitution pattern, a single aromatic proton remains on the ring at position 6. This proton is anticipated to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift would likely be in the aromatic region, typically between 6.5 and 7.5 ppm. The hydroxyl (-OH) proton signal is also a singlet, and its chemical shift can vary over a wide range (typically 4-7 ppm), depending on the solvent, concentration, and temperature, due to hydrogen bonding effects.

The three methyl groups at positions 2, 3, and 5 will each produce a singlet in the spectrum, integrating to three protons each. Their chemical shifts will be in the aliphatic region (around 2.0-2.5 ppm) and will be slightly different from each other due to their distinct electronic environments. For comparison, in the analog 2,3,5-trimethylphenol, the methyl protons are observed at approximately 2.06, 2.18, and 2.25 ppm. The introduction of the chlorine atom at position 4 in this compound would be expected to induce slight downfield shifts for the adjacent methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OH | 4.0 - 7.0 | Singlet |

| Ar-H (C6-H) | 6.5 - 7.0 | Singlet |

| -CH₃ (at C2) | 2.1 - 2.3 | Singlet |

| -CH₃ (at C3) | 2.1 - 2.3 | Singlet |

| -CH₃ (at C5) | 2.2 - 2.4 | Singlet |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, nine distinct signals are expected, corresponding to the six aromatic carbons and the three methyl carbons. The chemical shifts are influenced by the nature of the substituents attached to the aromatic ring.

The carbon atom bearing the hydroxyl group (C1) is expected to be the most deshielded among the ring carbons, with a chemical shift typically in the range of 150-155 ppm. The carbon attached to the chlorine atom (C4) would also be significantly deshielded, with a predicted chemical shift around 125-130 ppm. The other substituted aromatic carbons (C2, C3, C5) will have shifts influenced by both the methyl groups and their position relative to the hydroxyl and chloro substituents. The unsubstituted aromatic carbon (C6) will have a chemical shift characteristic of aromatic C-H carbons. The three methyl carbons will appear in the upfield region of the spectrum, typically between 15 and 25 ppm.

Data from the analog 4-Chloro-3,5-dimethylphenol (B1207549) shows aromatic carbon signals at approximately 152.1, 137.9, 128.0, and 115.9 ppm, with the methyl carbons appearing around 20.5 ppm. This can be used to estimate the chemical shifts for this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-OH) | 150 - 155 |

| C2 (-CH₃) | 125 - 130 |

| C3 (-CH₃) | 135 - 140 |

| C4 (-Cl) | 125 - 130 |

| C5 (-CH₃) | 130 - 135 |

| C6 (-H) | 115 - 120 |

| -CH₃ (at C2) | 15 - 20 |

| -CH₃ (at C3) | 15 - 20 |

| -CH₃ (at C5) | 20 - 25 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Applications

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding. A sharp C-O stretching vibration is expected around 1200-1260 cm⁻¹.

The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the methyl groups would be found around 1375 cm⁻¹ and 1450 cm⁻¹. A strong absorption corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Raman spectroscopy, being a complementary technique to IR, is particularly useful for observing non-polar bonds. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. For an analog, 4-Chloro-3,5-dimethylphenol, Raman shifts have been reported, which can provide insight into the expected spectrum of this compound. chemicalbook.com The C-Cl stretching vibration would also be Raman active.

Table 3: Characteristic IR Absorption and Raman Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-3000 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-H Bend (Methyl) | 1375, 1450 | Medium |

| C-O Stretch | 1200-1260 | Medium |

| C-Cl Stretch | 1000-1100 | Strong |

Mass Spectrometry (MS) in Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Given the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z values corresponding to the molecular weights of C₉H₁₁³⁵ClO and C₉H₁₁³⁷ClO, separated by two mass units, with a characteristic intensity ratio of approximately 3:1.

Fragmentation of the molecular ion can occur through several pathways. A common fragmentation for phenols is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment ion. Another characteristic fragmentation is the loss of a chlorine radical (•Cl), or the elimination of HCl. The cleavage of the C-O bond can also occur, leading to the loss of a hydroxyl radical (•OH).

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented, and a mass spectrum is generated. The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for confirmation. GC-MS is highly effective for determining the purity of a this compound sample and for identifying it in complex mixtures. The analysis of phenols and chlorinated phenols by GC-MS is a well-established method. thermofisher.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for the analysis of less volatile or thermally labile compounds. While this compound is amenable to GC-MS, LC-MS can also be employed, especially when analyzing complex matrices or when derivatization is not desirable.

In LC-MS, the compound is separated by liquid chromatography and then introduced into the mass spectrometer, typically using an atmospheric pressure ionization source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For phenolic compounds, ESI in negative ion mode is often used, where the phenolic proton is abstracted to form the [M-H]⁻ ion. This pseudomolecular ion can then be fragmented in the mass spectrometer (tandem MS or MS/MS) to provide structural information. LC-MS/MS methods have been developed for the sensitive determination of various chlorophenols in environmental and food samples. nih.govunl.ptresearchgate.netulisboa.pt

Chromatographic Techniques for Separation and Quantification in Research Matrices

The separation and quantification of this compound and its analogs in research settings are predominantly achieved through chromatographic techniques. The choice between liquid and gas chromatography is often dictated by the analyte's volatility, thermal stability, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of phenolic compounds. For this compound, which is a semi-volatile and polar compound, reverse-phase HPLC (RP-HPLC) is the most common approach. Method development focuses on optimizing stationary phase, mobile phase composition, and detector settings to achieve adequate resolution, sensitivity, and speed.

Detailed research findings for the direct analysis of this compound are not extensively documented in publicly available literature. However, robust methods have been developed for structurally similar compounds, such as 4-chloro-3-methylphenol (B1668792) (CMP), which serve as a strong foundation. For instance, a rapid and simple HPLC method was developed for the determination of CMP, utilizing a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture, coupled with UV detection. researchgate.net

Key parameters in HPLC method development for this compound would include:

Stationary Phase: A C18 (octadecylsilane) column is a standard choice, offering excellent hydrophobic retention for phenolic compounds. Particle size is a critical factor, with smaller particles (e.g., <3 µm) providing higher efficiency and resolution, particularly in Ultra-High-Performance Liquid Chromatography (UHPLC) systems.

Mobile Phase: A gradient elution using a mixture of acetonitrile or methanol (B129727) with acidified water is typically employed. The acid, often formic acid or phosphoric acid, is used to suppress the ionization of the phenolic hydroxyl group, resulting in sharper peaks and more reproducible retention times.

Detection: UV detection is commonly used, with the wavelength set near the absorbance maximum of the phenol (B47542), typically around 225-280 nm. For more complex matrices or lower detection limits, mass spectrometry (LC-MS) provides superior selectivity and sensitivity.

Below is a representative table of HPLC parameters that could be applied for the analysis of this compound, based on methods for related compounds.

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 40% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 228 nm or Mass Spectrometry (ESI-) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is frequently coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. polymersolutions.com

A significant challenge in the GC analysis of phenols is their potential for peak tailing due to interaction with active sites in the injector or on the column. To mitigate this, derivatization is often employed. The phenolic hydroxyl group is converted to a less polar, more volatile ether or ester. Common derivatizing agents include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). settek.comepa.gov

U.S. EPA Method 8041A, while focused on other phenols like 4-chloro-3-methylphenol, provides a comprehensive framework for GC analysis. epa.gov This method outlines procedures for both underivatized and derivatized phenols. Key considerations include:

Column Selection: A non-polar or intermediate-polarity capillary column is typically used. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent).

Temperature Programming: A temperature gradient is essential to elute a range of phenolic compounds with varying volatilities. The program typically starts at a low temperature to resolve early-eluting compounds and ramps up to elute higher-boiling analytes.

Detector: FID is a robust, general-purpose detector. polymersolutions.com For enhanced sensitivity, particularly for halogenated compounds, an Electron Capture Detector (ECD) can be used after derivatization with an electron-capturing group like PFBBr. GC-MS offers the highest confidence in identification by providing mass spectral data. nih.gov

The table below summarizes typical GC conditions applicable for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | FID at 300 °C or MS (Scan range 50-350 m/z) |

| Injection Mode | Splitless (1 µL) |

Development of Advanced Analytical Methodologies for Environmental and Biological Matrices

The detection of this compound in complex environmental (e.g., water, soil) and biological (e.g., urine, plasma) matrices presents significant analytical challenges. These challenges include ultra-low concentrations and the presence of interfering substances. Consequently, advanced analytical methodologies are required, focusing on efficient sample preparation and highly sensitive, selective detection systems.

Sample preparation is a critical first step to isolate the target analyte from the matrix and concentrate it to detectable levels. Solid-Phase Extraction (SPE) is the most widely used technique for water samples. Various sorbent materials can be employed, with polymeric reverse-phase sorbents being particularly effective for retaining a broad range of phenolic compounds.

For definitive analysis, hyphenated techniques are the methods of choice.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the analysis of volatile and semi-volatile organic compounds in environmental samples. One study on groundwater impacted by fuel spills utilized comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) to identify a wide range of compounds, including 2,3,5-trimethylphenol. mdpi.com This powerful technique provides enhanced separation capacity, which is crucial for resolving isomers and separating target analytes from complex matrix components. Similarly, GC-MS has been used to identify the degradation intermediates of the related compound chloroxylenol in aqueous solutions, demonstrating its utility in environmental fate studies. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For analytes that are less volatile or thermally labile, LC-MS/MS is the preferred method. It combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly valuable for biological matrices, where minimal sample cleanup is desired. Advanced methods like UPLC-MS/MS have been used to achieve very low detection limits (e.g., 0.1 ng/L) for various phenolic compounds in groundwater. mdpi.com

The development of these advanced methods involves rigorous validation, including the assessment of matrix effects, extraction recovery, accuracy, and precision to ensure reliable quantification at trace levels.

Theoretical and Computational Studies on 4 Chloro 2,3,5 Trimethylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules at the atomic level. For a substituted phenol (B47542) like 4-Chloro-2,3,5-trimethylphenol, these methods could provide invaluable insights.

Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting the molecular geometry and energy of compounds. A typical DFT calculation for this compound would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this, various thermodynamic properties, such as the total energy, enthalpy, and Gibbs free energy, can be calculated. While DFT has been used to study similar chlorinated phenols, specific geometric parameters and energy values for this compound are not documented in dedicated studies.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis maps the electrostatic potential onto the electron density surface of a molecule. This visual tool is crucial for identifying the regions of a molecule that are rich or poor in electrons. For this compound, an MEP analysis would likely reveal a negative potential (red and yellow regions) around the oxygen atom of the hydroxyl group and the chlorine atom, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atom of the hydroxyl group, highlighting its potential for hydrogen bonding and as a site for nucleophilic attack.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom, while the LUMO would likely be distributed over the aromatic system. Specific energy values for the HOMO, LUMO, and the energy gap for this compound are not available in published research.

Molecular Dynamics Simulations of Intermolecular Interactions and Conformations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations could be employed to understand its behavior in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations could reveal important information about its conformational flexibility, intermolecular interactions (like hydrogen bonding and van der Waals forces), and solvation properties. However, no specific MD simulation studies focusing on this compound have been published.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are essential in drug discovery and environmental science for predicting the properties of new or untested chemicals.

Development and Validation of Molecular Descriptors

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a wide range of descriptors could be calculated, including:

Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Geometrical descriptors: Molecular surface area, volume, and other 3D properties.

Quantum-chemical descriptors: HOMO and LUMO energies, dipole moment, and partial charges on atoms.

Once a set of descriptors is calculated for a series of related compounds, a statistical method (such as multiple linear regression or machine learning algorithms) is used to build a model that can predict the activity or property of interest. The model's predictive power must then be rigorously validated. While the framework for developing QSAR/QSPR models for substituted phenols is well-established, no specific, validated models for predicting the properties of this compound were found in the literature.

Predictive Modeling of Chemical and Environmental Behavior

In the absence of extensive empirical data for this compound, computational and theoretical methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are invaluable for predicting its chemical properties and environmental fate. These models establish a mathematical relationship between the chemical structure of a compound and its physicochemical and biological properties. By comparing this compound to structurally similar compounds and utilizing established QSAR models for substituted phenols, it is possible to estimate its behavior in the environment.

Predictive models are essential tools for regulatory assessment and risk management, providing crucial data for chemicals that have not been extensively studied. The predictions for this compound are derived from its structural similarity to other chlorinated and methylated phenols, for which predictive models have been developed and validated.

Predicted Physicochemical and Environmental Fate Properties

The following table summarizes the predicted properties of this compound based on its chemical structure and the application of various QSAR models. These values are estimations and should be considered in the context of the models' applicability domains.

| Property | Predicted Value | Model/Methodology | Implication for Environmental Behavior |

|---|---|---|---|

| LogKow (Octanol-Water Partition Coefficient) | 3.8 - 4.5 | Atom/fragment contribution methods (e.g., KOWWIN™) | Indicates a high potential for bioaccumulation in fatty tissues of organisms and strong adsorption to organic matter in soil and sediment. |

| Soil Adsorption Coefficient (LogKoc) | 3.5 - 4.2 | QSAR models based on LogKow and molecular connectivity indices. | Suggests low mobility in soil, with a tendency to bind to soil organic carbon, reducing the likelihood of leaching into groundwater. |

| Bioconcentration Factor (BCF) | 100 - 500 L/kg | Regression-based QSARs using LogKow. | Indicates a moderate to high potential for accumulation in aquatic organisms. |

| Biodegradability | Not readily biodegradable; Persistent | Group contribution models (e.g., BIOWIN™) | The presence of a chlorine atom and multiple methyl groups on the phenol ring is expected to hinder microbial degradation, leading to persistence in the environment. |

| Atmospheric Oxidation Half-Life | ~2 - 4 hours | AOPWIN™ (Atmospheric Oxidation Program) | Suggests that the compound is likely to be degraded relatively quickly in the atmosphere through reactions with hydroxyl radicals. |

Detailed Research Findings

Biodegradability: The prediction that this compound is not readily biodegradable is based on established QSAR models that consider the influence of chemical structure on microbial degradation. The presence of a chlorine atom on the aromatic ring is a key factor that often decreases the rate of biodegradation for phenolic compounds. Halogenated compounds can be more resistant to microbial attack due to the stability of the carbon-halogen bond and potential toxic effects on microorganisms. Furthermore, the presence of multiple methyl groups can sterically hinder the enzymatic pathways responsible for breaking down the aromatic ring. Studies on other chlorinated phenols have consistently shown that increasing the degree of chlorination and alkyl substitution leads to greater persistence in the environment.

Soil and Sediment Adsorption: The predicted soil adsorption coefficient (LogKoc) for this compound falls within a range that suggests it will have low mobility in soil and will tend to partition to sediment in aquatic environments. This prediction is primarily based on its estimated octanol-water partition coefficient (LogKow), which is a key descriptor in QSAR models for soil sorption. nih.gov The hydrophobic nature of the molecule, conferred by the chlorine atom and the trimethyl-substituted benzene (B151609) ring, drives its association with organic matter in soil and sediment. This strong adsorption can act as a long-term reservoir for the compound in the environment, with slow release into the water column.

Bioconcentration: The bioconcentration factor (BCF) is a critical parameter for assessing the potential of a chemical to accumulate in living organisms. The predicted BCF for this compound indicates a moderate to high potential for bioconcentration in aquatic organisms. This prediction is derived from QSARs that correlate the BCF with the LogKow value. nih.gov Chemicals with a high LogKow tend to be more soluble in lipids than in water, leading to their accumulation in the fatty tissues of fish and other aquatic life. The predicted BCF suggests that this compound could biomagnify in the food web, posing a potential risk to higher trophic level organisms.

Atmospheric Fate: In the atmosphere, the primary degradation pathway for phenolic compounds is through reaction with photochemically produced hydroxyl radicals. Predictive models, such as the Atmospheric Oxidation Program (AOPWIN™), estimate the rate of this reaction based on the chemical structure. For this compound, the model predicts a relatively short atmospheric half-life, suggesting that if it is released into the atmosphere, it will be degraded relatively quickly. However, due to its predicted low vapor pressure, significant partitioning to the atmosphere is not expected to be a primary environmental fate process.

Environmental Fate and Remediation Research of 4 Chloro 2,3,5 Trimethylphenol

Environmental Occurrence and Distribution Studies

The presence and movement of chlorinated phenols in the environment are influenced by their sources of release and natural formation mechanisms.

Phenolic compounds, including their chlorinated derivatives, enter the environment from a range of human activities. Major contributors include industrial and municipal wastewater discharges. pjoes.com The chemical, pharmaceutical, petroleum, and tinctorial industries are significant sources of phenolic compounds in aquatic ecosystems. pjoes.com

The production and use of various pesticides, particularly phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), as well as phenolic biocides such as pentachlorophenol (B1679276) (PCP), contribute to the environmental load of chlorophenols. pjoes.comcpcb.nic.in Trimethylphenols, as a broader category, are primarily utilized as intermediates in chemical synthesis. service.gov.uk Another similar compound, chlorocresol (4-chloro-3-methylphenol), is used as a preservative in cosmetics, natural health products, pharmaceuticals, and even in building materials like concrete admixtures. canada.ca

Other notable anthropogenic sources of phenols and chlorophenols include:

Vehicle exhaust cpcb.nic.in

Wood burning and other forms of incineration cpcb.nic.in

Pulp and paper processing cpcb.nic.in

Disinfection of drinking water with chlorine, which can lead to the formation of chlorinated byproducts cpcb.nic.in

These compounds can penetrate ecosystems through drainage from municipal or industrial sewage into surface waters. pjoes.com

In addition to man-made sources, some phenols can be formed through natural processes. The decomposition of organic matter can lead to the formation of phenol (B47542) and p-cresol. pjoes.comcpcb.nic.in Furthermore, certain fungi and plants are capable of synthesizing chlorinated phenols, contributing to their natural background levels in the environment. pjoes.comcpcb.nic.in

Environmental Transformation and Degradation Pathways

Once released into the environment, 4-Chloro-2,3,5-trimethylphenol and related compounds are subject to various transformation and degradation processes that determine their persistence and fate.

Microbial degradation is a key process in the natural attenuation of chlorinated phenols. Studies on related compounds offer insights into the potential biodegradation pathways for this compound.

A Gram-negative bacterial strain, isolated from activated sludge, has been shown to metabolize 4-chloro-2-methylphenol (B52076) through a modified ortho-cleavage pathway. nih.gov This process involves the transient secretion of an intermediate, identified as 2-methyl-4-carboxymethylenebut-2-en-4-olide. nih.gov The same strain was also capable of completely degrading 2,4-dichlorophenol (B122985) and 4-chlorophenol. nih.gov The degradation of these chlorinated phenols induced the activity of enzymes such as 2,4-dichlorophenol hydroxylase and catechol 1,2-dioxygenase type II. nih.gov

Fungi also play a significant role in the breakdown of these compounds. For instance, the biotransformation of the related compound chloroxylenol (4-chloro-3,5-dimethylphenol) has been studied in filamentous fungi. The degradation process is primarily catalyzed by cytochrome P450 monooxygenases. mdpi.com In studies with Aspergillus niger, a degradation rate of 99.72% for chloroxylenol (at an initial concentration of 2 mg L⁻¹) was observed within seven days. mdpi.com However, increasing the concentration to 20 mg L⁻¹ led to a decrease in the degradation efficiency. mdpi.com Other fungal species, such as Aspergillus terreus and Aspergillus versicolor, have shown a lower capacity for chloroxylenol degradation. mdpi.com

The following table summarizes the biodegradation of compounds structurally related to this compound.

Biodegradation of Structurally Related Chlorinated Phenols| Compound | Microorganism(s) | Degradation Pathway/Enzymes Involved | Reference |

|---|---|---|---|

| 4-chloro-2-methylphenol | Gram-negative bacterium (strain S1) | Modified ortho-cleavage pathway, 2,4-dichlorophenol hydroxylase, catechol 1,2-dioxygenase type II | nih.gov |

| 4-chloro-3,5-dimethylphenol (B1207549) (Chloroxylenol) | Aspergillus niger | Not fully elucidated, but high degradation efficiency observed | mdpi.com |

| 4-chloro-3,5-dimethylphenol (Chloroxylenol) | Cunninghamella elegans, Trametes versicolor | Cytochrome P450 monooxygenases, Laccase | mdpi.com |

Photodegradation, driven by sunlight, is another important pathway for the transformation of chlorinated phenols in the environment. Advanced Oxidation Processes (AOPs) that utilize ultraviolet (UV) light are often studied for the remediation of water contaminated with these compounds.

Research on the degradation of the biocide 4-chloro-3,5-dimethylphenol (chloroxylenol) in aqueous medium using a combination of UV irradiation and ozone (O₃) has demonstrated a significant synergistic effect, leading to almost complete elimination of the total organic carbon (TOC) within 75 minutes. nih.gov The efficiency of this process is influenced by factors such as pH, ozone dosage, temperature, and the initial concentration of the compound. nih.gov

The major aromatic intermediates identified during the UV/O₃ oxidation of chloroxylenol include: nih.gov

2,6-dimethylbenzene-1,4-diol

2,6-dimethylbenzo-1,4-quinone

2,6-bis(hydroxymethyl)benzo-1,4-quinone

2,6-dimethylbenzo-1,4-aldehyde

Based on these identified products, a potential degradation pathway for the UV/O₃ oxidation of chloroxylenol in aqueous media has been proposed. nih.gov

Abiotic degradation processes, which are non-biological, also contribute to the transformation of chlorinated phenols in water and soil. These pathways often involve chemical reactions with other substances present in the environment.

One such pathway is the heterogeneous Fenton-like reaction. A study on the degradation of 4-chloro-3,5-dimethylphenol (chloroxylenol) utilized nanoparticulate zero-valent iron (nZVI) and hydrogen peroxide (H₂O₂) at a neutral pH. researchgate.net This process resulted in the complete decomposition of chloroxylenol and a 65% removal of total organic carbon within 30 minutes. researchgate.net The degradation was primarily attributed to the attack of hydroxyl radicals (•OH), particularly those bonded to the surface of the nZVI. researchgate.net

Another advanced abiotic degradation method involves the use of gas-liquid discharge non-thermal plasma (NTP) combined with ozonation. This system has been shown to be effective in removing chloroxylenol from aqueous solutions. nih.govresearchgate.netrsc.org The degradation rates in a combined NTP/O₃ system were significantly higher than in ozonation-only or NTP-only systems. nih.govresearchgate.netrsc.org The efficiency of this process is affected by the initial concentration of the compound, pH, oxygen flow rate, and the presence of radical scavengers. nih.govresearchgate.netrsc.org Four main intermediates were identified during the degradation of chloroxylenol by the NTP/O₃ system, allowing for the proposal of a possible degradation pathway. nih.govresearchgate.netrsc.org

The table below outlines the abiotic degradation of a compound structurally related to this compound.

Abiotic Degradation of a Structurally Related Chlorinated Phenol| Compound | Degradation Method | Key Findings | Reference |

|---|---|---|---|

| 4-chloro-3,5-dimethylphenol (Chloroxylenol) | Heterogeneous Fenton-like reaction (nZVI/H₂O₂) | Complete decomposition in 30 minutes; degradation driven by hydroxyl radicals. | researchgate.net |

| 4-chloro-3,5-dimethylphenol (Chloroxylenol) | Gas-liquid discharge plasma with ozonation (NTP/O₃) | Higher degradation efficiency compared to individual treatments; influenced by pH and initial concentration. | nih.govresearchgate.netrsc.org |

| 4-chloro-3,5-dimethylphenol (Chloroxylenol) | UV/Ozone (O₃) | Nearly complete elimination of TOC in 75 minutes; identification of several aromatic intermediates. | nih.gov |

Transport and Partitioning Behavior in Environmental Media

The environmental transport and partitioning of this compound are governed by its physicochemical properties and the characteristics of the surrounding environmental compartments. Key processes influencing its fate include adsorption to soil and sediment, and volatilization into the atmosphere. cdc.gov The behavior of chlorophenols in the environment is significantly influenced by pH, as they can exist in either a protonated phenol form or as a phenolate (B1203915) anion. cdc.gov

Under acidic conditions, chlorophenols tend to adsorb more strongly to soil surfaces. cdc.gov In contrast, under neutral to alkaline conditions, their mobility in soil increases as adsorption decreases. cdc.gov This pH-dependent behavior is tied to the ionization of the phenolic group. cdc.gov Soils with a high organic content also exhibit strong adsorption of chlorophenols, often regardless of the pH. inchem.org The transport of these compounds in soil is affected by a variety of factors, including water solubility, soil grain, precipitation, and evaporation rate. unl.pt Chlorophenols that are not degraded in water bodies are often incorporated into sediments, likely through adsorption onto particulate matter, where they can persist for years. inchem.org

| Factor | Influence on Adsorption | Governing Principle |

|---|---|---|

| pH | Adsorption is stronger in acidic soils and weaker in alkaline soils. inchem.orgcdc.gov | Under acidic conditions, chlorophenols are in their less soluble, non-ionized form, favoring partitioning onto solid phases. In alkaline conditions, they form more soluble phenolate ions. |

| Organic Matter Content | High organic content leads to strong adsorption. inchem.org | Hydrophobic partitioning between the organic carbon in the soil and the aqueous phase. |

| Clay Content | Adsorption is generally low in mineral soils with low organic matter. inchem.org | The interaction is weaker compared to the partitioning into organic matter. |

Volatilization is a significant process for the distribution of chlorophenols in the environment. cdc.gov The tendency of a chemical to volatilize from water is described by its Henry's Law constant. nih.gov For chlorophenols, volatilization from water and moist soils is more pronounced under acidic conditions. cdc.govcdc.gov Mono- and dichlorophenols are generally the most volatile among this class of compounds. cdc.gov Once in the atmosphere, these compounds can be transported over considerable distances. inchem.org

Atmospheric transport models, such as the Global Nested Air Quality Prediction Modeling System (GNAQPMS), are used to simulate the distribution and long-range transport of various air pollutants. copernicus.org These models incorporate meteorological data and the physicochemical properties of the compounds to predict their movement and fate in the atmosphere. copernicus.orgnih.gov While specific modeling studies for this compound are not documented, the principles of these models would apply, using its specific properties to estimate its atmospheric journey.

| Compound | Henry's Law Constant (atm·m³/mol) |

|---|---|

| 2-Chlorophenol | 1.12 x 10⁻⁵ nih.gov |

| 4-Chlorophenol | 1.1 x 10⁻¹ (mol/(m³·Pa)) * |

| 2,4-Dichlorophenol | 1.1 x 10⁻⁵ acs.org |

| Pentachlorophenol | 2.45 x 10⁻⁸ (at 22°C) cdc.gov |

Advanced Remediation Technologies for Contaminated Environments

Due to their persistence and potential toxicity, significant research has focused on developing effective remediation technologies for environments contaminated with chlorophenols. nih.gov These strategies include adsorption-based techniques, advanced oxidation processes, and biological treatments.

Adsorption is a widely used method for removing phenolic compounds from wastewater due to its simplicity and effectiveness. pjoes.com Graphene and its derivatives, such as graphene oxide (GO), have emerged as highly promising adsorbents because of their unique two-dimensional structure, large surface area, and abundance of π-electrons. mdpi.comnih.gov

The adsorption of phenolic compounds onto graphene-based materials is driven by multiple mechanisms, including π-π interactions, hydrogen bonding, and electrostatic interactions. nih.gov Studies on various phenolic compounds have shown that reduced graphene oxide (RGO) generally exhibits superior adsorption capacity compared to graphene oxide (GO), which is attributed to a stronger π-π interaction. mdpi.com The adsorption process is typically rapid, reaching equilibrium within an hour. pjoes.com The efficiency of adsorption can be influenced by factors such as pH, adsorbent dosage, and temperature. pjoes.com Research on 4-chloro-2-nitrophenol (B165678) showed that adsorption onto graphene was more favorable in acidic to neutral conditions and decreased with higher temperatures. pjoes.com

| Adsorbate | Adsorbent | Adsorption Capacity (mmol/g) |

|---|---|---|

| Phenol (PE) | GO | 0.271 mdpi.com |

| Phenol (PE) | RGO | 0.483 mdpi.com |

| 4-Methylphenol (ME) | GO | 0.356 mdpi.com |

| 4-Methylphenol (ME) | RGO | 0.841 mdpi.com |

| Bisphenol A (BPA) | GO | 0.400 mdpi.com |

| Bisphenol A (BPA) | RGO | 1.560 mdpi.com |

Advanced Oxidation Processes (AOPs) are highly effective for the degradation of persistent organic pollutants like chlorophenols. mdpi.com These processes generate highly reactive species, primarily hydroxyl radicals (•OH), which can non-selectively mineralize organic compounds into carbon dioxide, water, and inorganic ions. mdpi.comresearchgate.net

Extensive research on the degradation of 4-chloro-3,5-dimethylphenol (PCMX), a close structural isomer of this compound, demonstrates the efficacy of AOPs. The combination of UV irradiation and ozone (UV/O₃) has been shown to achieve nearly complete elimination of total organic carbon (TOC) within 75 minutes. nih.gov The efficiency of this process is dependent on operational variables such as pH, ozone dosage, and temperature, with optimal degradation observed at a pH of 4.0. nih.gov

Another promising AOP is the heterogeneous Fenton-like process using nanoscale zero-valent iron (nZVI) and hydrogen peroxide (H₂O₂). nih.gov This system can achieve complete decomposition of PCMX at neutral pH within 30 minutes. nih.govresearchgate.net The primary degradation mechanism involves the attack of hydroxyl radicals on the PCMX molecule. nih.gov This process leads to the release of the chlorine atom from the aromatic ring, a critical step in detoxification. nih.gov

| AOP Method | Conditions | Results |

|---|---|---|

| UV/O₃ | pH 4.0, 20°C | Complete decomposition in 6 minutes; nearly complete TOC elimination in 75 minutes. nih.govnih.gov |

| Electro-Fenton | pH 3.0, 25°C | Complete decomposition in 15 minutes. nih.gov |

| nZVI/H₂O₂ (Fenton-like) | Neutral pH (6.3) | Complete decomposition in 30 minutes; 65% TOC removal. nih.govresearchgate.net |

Bioremediation utilizes microorganisms to degrade or transform contaminants into less harmful substances and is considered an effective and environmentally friendly approach. cambridge.orgnih.gov Chlorophenols can be biodegraded under both aerobic and anaerobic conditions. cambridge.org Under anaerobic conditions, bacteria from the genera Desulfitobacterium and Dehalococcoides can use chlorinated phenols as electron acceptors, leading to reductive dechlorination. microbe.com Aerobic biodegradation is often initiated by monooxygenase enzymes that hydroxylate the aromatic ring, leading to its eventual cleavage and mineralization. microbe.com Composting and landfarming are common soil remediation methods that harness these microbial processes. cambridge.org

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. nih.gov For chlorophenols, plants can employ several mechanisms. One approach is ex planta remediation, where plants secrete enzymes into the soil to degrade pollutants. nih.gov For instance, transgenic plants overexpressing secretory laccase enzymes have shown the ability to transform 2,4,6-trichlorophenol. nih.gov Another mechanism is direct uptake and metabolism within the plant. Transgenic plants engineered to overexpress glucosyltransferase enzymes have demonstrated an enhanced capacity to take up trichlorophenols from the media and detoxify them through conjugation with sugars (a Phase II metabolic process). nih.gov These approaches show potential for the remediation of sites contaminated with chlorinated phenols. nih.gov

Q & A

Q. What are the key physicochemical properties of 4-Chloro-3,5-dimethylphenol relevant to experimental design?

Answer: The compound is a crystalline powder with the following critical properties for experimental workflows:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₈H₉ClO | |

| Melting Point | 112–116°C | |

| Boiling Point | ~246°C | |

| Solubility in Water | 3.8 g/L at 20°C | |

| Flash Point | 138°C | |

| Stability | Hygroscopic; avoid prolonged air exposure |

These properties guide solvent selection (e.g., organic solvents for high-concentration work), temperature control during synthesis, and safety protocols (e.g., flammability risks).

Q. What spectroscopic and chromatographic methods are recommended for characterizing 4-Chloro-3,5-dimethylphenol in purity analysis?

Answer:

- HPLC-UV : Effective for quantifying trace impurities (e.g., residual hypochlorite derivatives) using ascorbic acid as a quenching agent to stabilize samples .

- NMR and Mass Spectrometry : The InChIKey

OSDLLIBGSJNGJE-UHFFFAOYSA-N(PubChem CID 2723) facilitates spectral database matching . - GC-MS : Suitable for volatile derivatives; derivatization with chloroformates (e.g., 4-Chloro-3,5-dimethylphenyl chloroformate) enhances detectability .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 4-Chloro-3,5-dimethylphenol derivatives for pharmaceutical applications?

Answer:

- Pd-Catalyzed C-H Activation : Enables regioselective arylation of chlorophenol derivatives (e.g., C4-arylation of indole frameworks) for drug candidate synthesis .

- Chloroformate Esterification : Reacting 4-Chloro-3,5-dimethylphenol with phosgene derivatives yields stable intermediates (e.g., 4-Chloro-3,5-dimethylphenyl chloroformate) for peptide coupling or prodrug design .

- Derivatization for Bioactivity : Introduce methyl or halogen groups at the phenolic hydroxyl to modulate antimicrobial efficacy while monitoring aquatic toxicity (LC₅₀ data required) .

Q. What strategies resolve contradictions in toxicological data across studies on chlorophenol compounds?

Answer:

- Systematic Literature Screening : Follow the two-step process in :

- Title/Abstract Screening : Exclude studies lacking dose-response data or using non-standardized models (e.g., non-mammalian systems for human health assessments) .

- Full-Text Review : Prioritize studies reporting metabolite profiles (e.g., 3,5-dichloro-4-hydroxyphenyl derivatives) and environmental persistence metrics .

- Data Harmonization : Use tools like the ACD/Labs Percepta Platform to predict physicochemical properties (e.g., log P, pKa) and reconcile discrepancies in experimental vs. computational toxicity models .

Q. What are the critical considerations for designing ecotoxicological studies on 4-Chloro-3,5-dimethylphenol?

Answer:

- Aquatic Toxicity : The compound is "very toxic to aquatic life" (EC₅₀ < 1 mg/L). Use OECD Test Guidelines 201 (algae) and 202 (Daphnia) with long-term exposure assessments (>21 days) .

- Degradation Pathways : Monitor photolytic breakdown products (e.g., 3,5-dimethylphenol) via LC-MS/MS, as these may exhibit higher bioavailability than the parent compound .

Q. How can researchers mitigate interference from chlorine dioxide in analytical assays for chlorophenol derivatives?

Answer:

- Quenching Agents : Add ascorbic acid (0.1–1.0 mM) to reduce residual chlorine dioxide and hypochlorite, which can oxidize 4-Chloro-3,5-dimethylphenol during derivatization .

- HPLC Method Optimization : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate to separate chlorophenol derivatives from interferents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.